![molecular formula C9H20ClNO2S B1403678 4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride CAS No. 1864072-27-4](/img/structure/B1403678.png)
4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C9H20ClNO2S . It has a molecular weight of 241.78 g/mol .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride” consists of 9 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives .Scientific Research Applications
Drug Design and Pharmaceutical Applications
4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride: is a piperidine derivative, which is a crucial building block in medicinal chemistry. Piperidine structures are found in numerous pharmaceuticals and exhibit a wide range of biological activities . This compound can be used in the synthesis of potential pharmacological agents, particularly those targeting neurological disorders and cancers. For instance, piperidine derivatives have been designed as dual inhibitors for resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are significant in cancer treatment .
Organic Synthesis
In organic synthesis, 4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride serves as a versatile intermediate. It can undergo various reactions, including cyclization and amination, to produce complex piperidine derivatives. These reactions are essential for creating compounds with potential biological activity and for constructing complex molecular architectures .
Industrial Applications
While specific industrial applications of this compound are not detailed in the available literature, piperidine derivatives are generally valuable in the chemical industry. They can be used as catalysts, solvents, or starting materials for synthesizing more complex molecules that have industrial relevance .
Environmental Research
Piperidine compounds are significant in environmental research due to their presence in various natural and synthetic products. The study of 4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride can provide insights into the environmental fate of such compounds, their potential biodegradability, and their effects on ecosystems .
Pharmacology
Piperidine derivatives play a significant role in pharmacology. They are present in over twenty classes of pharmaceuticals, including those used for treating neurological disorders, pain, and cancer. The study of 4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Biochemistry
In biochemistry, 4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride can be used to study enzyme-substrate interactions, particularly in systems where piperidine-based substrates are involved. It can also be used to synthesize peptides and other bioactive molecules for research purposes .
Material Science
Although direct applications in material science are not explicitly mentioned, piperidine derivatives could potentially be used in the development of new materials. Their robust chemical structure can be incorporated into polymers or other materials to impart desired properties such as flexibility, resilience, or conductivity .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , suggesting that they may interact with their targets in a way that modulates the target’s function. The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities , indicating that they may affect multiple pathways
Result of Action
Given the importance of piperidine derivatives in drug design , it can be inferred that the compound may have significant effects at the molecular and cellular levels
properties
IUPAC Name |
4-(2-ethylsulfonylethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S.ClH/c1-2-13(11,12)8-5-9-3-6-10-7-4-9;/h9-10H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLALQLRBDYGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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